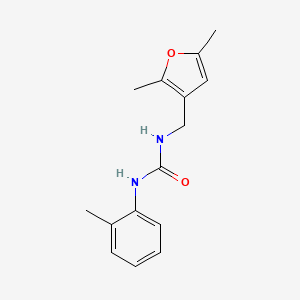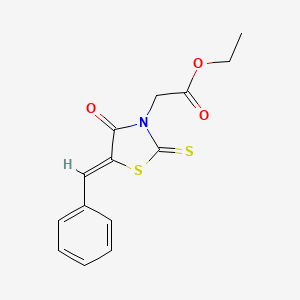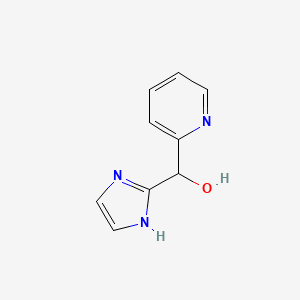
1H-imidazol-2-yl(pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-imidazol-2-yl(pyridin-2-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Novel iron (II) coordination compounds containing a ligand 2,6-bis (1 H -imidazol-2-yl)pyridine (L), having such a composition as [FeL 2 ]SO 4 ·0.5H 2 O, [FeL 2 ]Br 2 ·H 2 O, [FeL 2 ] (ReO 4) 2, [FeL 2 ]B 10 H 10 ∙H 2 O, [FeL 2 ]B 12 H 12 ∙1.5H 2 O had been synthesized .Molecular Structure Analysis
The molecular structure of “1H-imidazol-2-yl(pyridin-2-yl)methanol” involves an imidazole ring and a pyridine ring. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The compound has been used in the synthesis of novel iron (II) coordination compounds . It has also been used in the development of new drugs due to its broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.19 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to show significant antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat various bacterial infections .
Anti-inflammatory and Antipyretic Activities
Imidazole compounds have been found to possess anti-inflammatory and antipyretic properties . This makes them potential candidates for the development of drugs to treat conditions involving inflammation and fever .
Antitumor Activities
Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor activities . They can inhibit the growth of tumor cells and could be used in cancer therapy .
Antidiabetic Activities
Some imidazole compounds have been found to exhibit antidiabetic activities . They could be used in the development of drugs for the treatment of diabetes .
Antioxidant Activities
Imidazole derivatives have been reported to possess antioxidant properties . They can neutralize harmful free radicals in the body, which makes them potential candidates for the development of antioxidant drugs .
Antihelmintic and Antifungal Activities
Imidazole compounds have shown antihelmintic and antifungal activities . They can be used in the development of drugs to treat infections caused by helminths (parasitic worms) and fungi .
Safety and Hazards
Wirkmechanismus
Target of Action
Imidazole-containing compounds, which include 1h-imidazol-2-yl(pyridin-2-yl)methanol, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these compounds can vary depending on the biological activity .
Mode of Action
Imidazole derivatives have been found to inhibit microtubule assembly formation in certain cell lines . This suggests that 1H-imidazol-2-yl(pyridin-2-yl)methanol might interact with its targets, leading to changes in cellular processes such as cell division and growth.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to cell division, inflammation, immune response, and various metabolic processes.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that 1H-imidazol-2-yl(pyridin-2-yl)methanol could potentially have good bioavailability.
Result of Action
Based on the reported biological activities of imidazole derivatives , it can be inferred that the compound could potentially lead to changes in cellular processes such as cell division, inflammation, immune response, and various metabolic processes.
Action Environment
It is known that the compound is stable under normal storage conditions
Eigenschaften
IUPAC Name |
1H-imidazol-2-yl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6,8,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBGFDBSZQPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazol-2-yl(pyridin-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

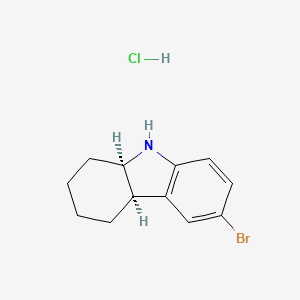

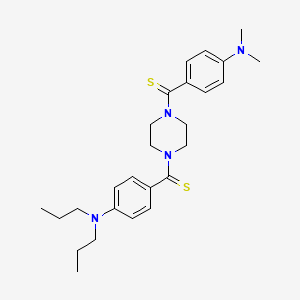
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)
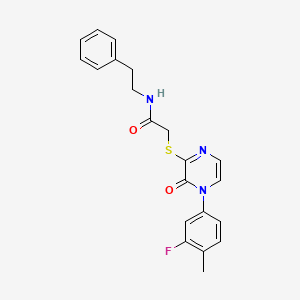

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)
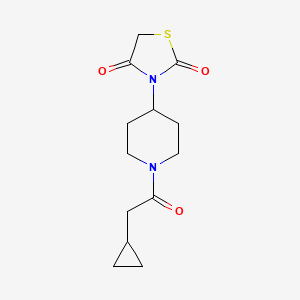
![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)
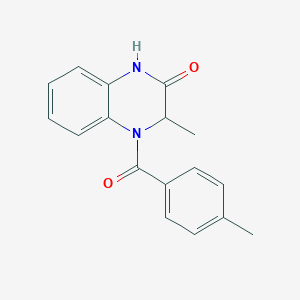
![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)
![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)
